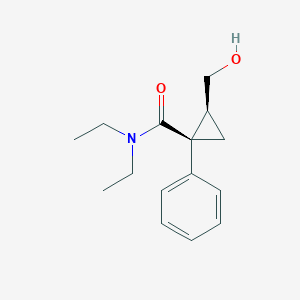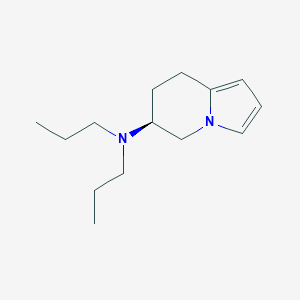
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine, also known as 6-DAP, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves its binding to the α3β4 subtype of nicotinic acetylcholine receptors, which are located on dopamine neurons in the brain. This binding inhibits the release of dopamine, which is a neurotransmitter involved in the regulation of reward and motivation. By blocking the release of dopamine, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Effets Biochimiques Et Physiologiques
In addition to its effects on dopamine release, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in lab experiments is its selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in dopamine release and addiction. However, one limitation of using (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is its relatively low potency compared to other nicotinic acetylcholine receptor antagonists. This may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine. Another area of interest is the use of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine in combination with other drugs or therapies for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine and its potential uses in the treatment of neurodegenerative diseases.
In conclusion, (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the α3β4 subtype of nicotinic acetylcholine receptors makes it a potential target for the development of new treatments for addiction and other neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of (6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine involves the reaction of 1,2,3,4-tetrahydro-β-carboline with propylamine in the presence of a reducing agent. The resulting product is purified through a series of chromatography steps to obtain the pure compound.
Applications De Recherche Scientifique
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist for the α3β4 subtype of nicotinic acetylcholine receptors, which are involved in the regulation of dopamine release in the brain. This makes it a potential target for the development of new treatments for addiction and other neurological disorders.
Propriétés
Numéro CAS |
140848-67-5 |
|---|---|
Nom du produit |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(6S)-N,N-dipropyl-5,6,7,8-tetrahydroindolizin-6-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-15(10-4-2)14-8-7-13-6-5-11-16(13)12-14/h5-6,11,14H,3-4,7-10,12H2,1-2H3/t14-/m0/s1 |
Clé InChI |
JLTVNRULFIBVDV-AWEZNQCLSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CCC2=CC=CN2C1 |
SMILES |
CCCN(CCC)C1CCC2=CC=CN2C1 |
SMILES canonique |
CCCN(CCC)C1CCC2=CC=CN2C1 |
Synonymes |
6-DIP-5,6,7,8-TETIND 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



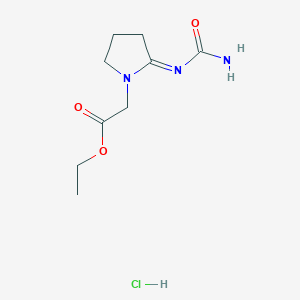
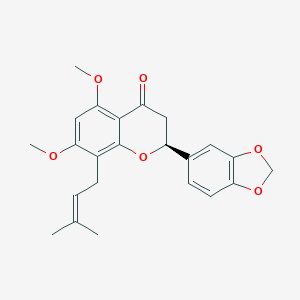
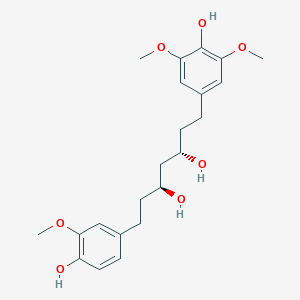
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
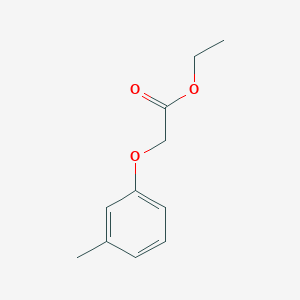
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
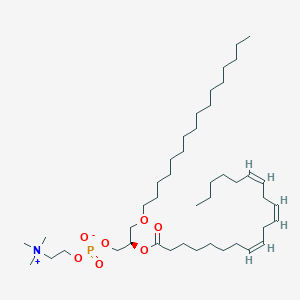
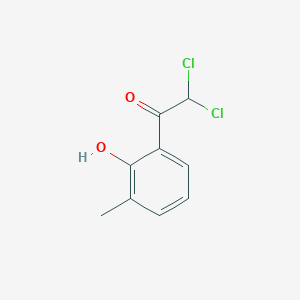
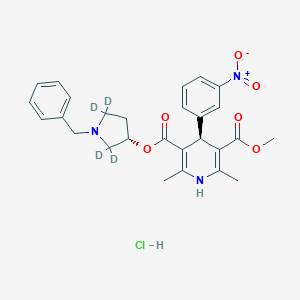
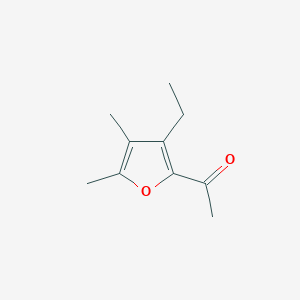
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
